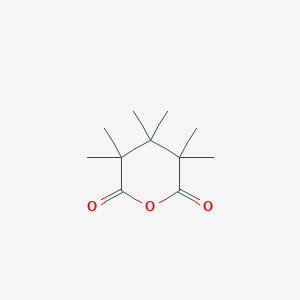
Benzoxazole, 5-chloro-2-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 5-chloro-2-(2-furanyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5-position and a furan ring at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For Benzoxazole, 5-chloro-2-(2-furanyl)-, the synthetic route may involve the reaction of 5-chloro-2-aminophenol with 2-furancarboxaldehyde under acidic or basic conditions . Catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of environmentally friendly solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 5-chloro-2-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
Benzoxazole, 5-chloro-2-(2-furanyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzoxazole, 5-chloro-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with target molecules . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzoxazole, 5-chloro-2-(2-furanyl)- include other benzoxazole derivatives such as:
- Benzoxazole, 2-(2-furanyl)-
- Benzoxazole, 5-chloro-2-(2-thienyl)-
- Benzoxazole, 5-bromo-2-(2-furanyl)-
Uniqueness
Benzoxazole, 5-chloro-2-(2-furanyl)- is unique due to the presence of both a chlorine atom and a furan ring, which can impart distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity in substitution reactions, while the furan ring can contribute to its biological activity and interaction with molecular targets .
Propriétés
Numéro CAS |
123119-68-6 |
|---|---|
Formule moléculaire |
C11H6ClNO2 |
Poids moléculaire |
219.62 g/mol |
Nom IUPAC |
5-chloro-2-(furan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H |
Clé InChI |
WIRPQNBGAHXHGX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
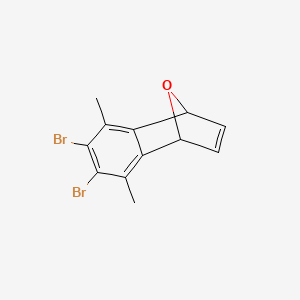
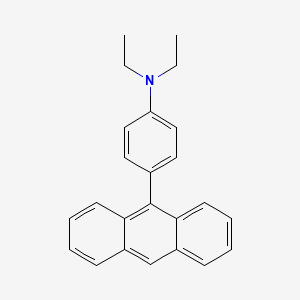
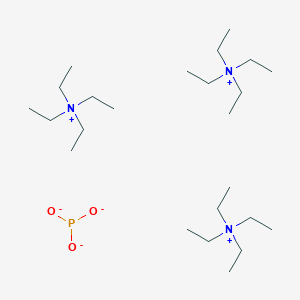

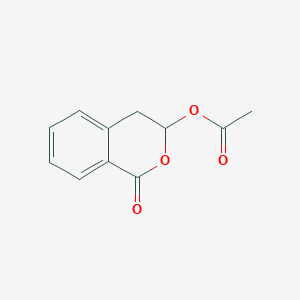
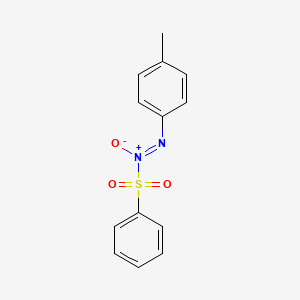
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

